Hydroxycamptothecin

Catalog No.
S548590
CAS No.
19685-09-7
M.F
C20H16N2O5
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxycamptothecin

CAS Number

19685-09-7

Product Name

Hydroxycamptothecin

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

Molecular Formula

C20H16N2O5

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1

InChI Key

HAWSQZCWOQZXHI-FQEVSTJZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

10HCPT; 10OHCPT; Hydroxycamptothecin; 10hydroxycamptothecine; 10Hydroxy camptothecin; Hydroxycamptothecine; HCPT; 10HCPT; (S)10Hydroxycamptothecin; Camptothecin hydroxy10hydroxycamptothecin.

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O

The exact mass of the compound 10-Hydroxycamptothecin is 364.10592 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107124. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of pyranoindolizinoquinoline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hydroxycamptothecin (10-HCPT) is a naturally occurring pentacyclic alkaloid and a potent inhibitor of DNA topoisomerase I, an essential enzyme in DNA replication and transcription.[1][2] This mechanism of action gives it a broad spectrum of cytotoxic activity against various cancer cell lines.[1] Critically, 10-HCPT serves as the direct, industrially significant precursor for the synthesis of FDA-approved anticancer drugs, including Topotecan and the active metabolite of Irinotecan (SN-38).[3][4][5] Its utility is defined by the chemical reactivity of its A-ring hydroxyl group, which allows for the derivatization necessary to create next-generation therapeutics with improved pharmacological profiles, such as enhanced water solubility and stability.[3][6]

Substituting Hydroxycamptothecin (10-HCPT) with its parent compound, Camptothecin (CPT), is frequently unviable for both synthetic and biological applications. The primary differentiator is the hydroxyl group at the C-10 position, which serves as a critical synthetic handle for creating clinically relevant derivatives like Topotecan and Irinotecan's active metabolite, SN-38; CPT lacks this functional group, making it unsuitable as a direct precursor for these specific drugs.[3][4][5] Furthermore, this structural modification significantly alters biological potency. In multiple cancer cell lines, 10-HCPT demonstrates substantially greater cytotoxic and topoisomerase I inhibitory activity than CPT.[7] The two compounds also differ in physicochemical properties like solubility and hydrophobicity, which impacts formulation, bioavailability, and the stability of the active lactone ring, making direct substitution in established protocols unreliable.[8][9]

Essential Precursor for FDA-Approved Drugs: The Synthetic Gateway to Topotecan

Hydroxycamptothecin is the indispensable starting material for the synthesis of Topotecan, a clinically approved chemotherapeutic.[3][6] Patented and established synthesis routes, such as those employing the Mannich reaction, specifically require the 10-hydroxy functional group of Hydroxycamptothecin to introduce the 9-(dimethylamino)methyl side chain necessary for Topotecan's structure and function.[5][11] The parent compound, Camptothecin, lacks this hydroxyl group and therefore cannot be used in these established, scalable synthetic pathways, making Hydroxycamptothecin a non-negotiable procurement choice for this application.

Evidence DimensionSuitability as a direct precursor for Topotecan synthesis
Target Compound DataRequired starting material with a C-10 hydroxyl group for subsequent functionalization.
Comparator Or BaselineCamptothecin: Lacks the required C-10 hydroxyl group.
Quantified DifferenceQualitatively absolute; Camptothecin is incompatible with established Topotecan synthesis routes.
ConditionsMannich reaction or other C-9 aminoalkylation methods for Topotecan synthesis.

For any research or manufacturing process aimed at producing Topotecan or its analogs, procuring Hydroxycamptothecin is a fundamental requirement, as Camptothecin is not a viable substitute.

Over 50-Fold Greater Potency in Topoisomerase I-Mediated DNA Cleavage Compared to Camptothecin

In a cell-free assay measuring the formation of topoisomerase I-mediated cleavable complexes with pBR322 plasmid DNA, Hydroxycamptothecin demonstrated significantly higher potency than its parent compound, Camptothecin.[12] Hydroxycamptothecin induced the formation of the DNA-enzyme complex with an EC50 of 0.35 µM, whereas Camptothecin required a concentration of 18.85 µM to achieve the same effect.[12] This represents a more than 50-fold increase in potency at the molecular target level.

Evidence DimensionPotency in inducing topoisomerase I-DNA cleavable complex formation (EC50)
Target Compound Data0.35 µM
Comparator Or BaselineCamptothecin: 18.85 µM
Quantified Difference>53-fold higher potency
ConditionsCell-free assay with pBR322 plasmid DNA and human topoisomerase I.

This dramatic increase in target engagement means that researchers can use significantly lower concentrations of Hydroxycamptothecin to achieve the same or greater level of topoisomerase I inhibition, reducing potential off-target effects and conserving material.

Superior Cytotoxicity in Human Cancer Cell Lines Where Camptothecin is Ineffective

Direct comparative studies on human breast cancer cell lines revealed a stark difference in cytotoxic efficacy. Hydroxycamptothecin inhibited the growth of BT-20 and MDA-231 cells with IC50 values of 34.3 nM and 7.27 nM, respectively.[12] In the same assays, the parent compound, Camptothecin, was largely ineffective, with an IC50 value greater than 500 nM against BT-20 cells.[12] This demonstrates a qualitatively different and quantitatively superior biological activity for Hydroxycamptothecin in these specific, well-characterized cancer models.

Evidence DimensionIn vitro cytotoxicity (IC50) against human breast cancer cells
Target Compound Data34.3 nM (BT-20 cells); 7.27 nM (MDA-231 cells)
Comparator Or BaselineCamptothecin: >500 nM (BT-20 cells)
Quantified DifferenceAt least 14-fold greater potency (BT-20), with a much larger differential implied.
ConditionsIn vitro cell growth inhibition assay with BT-20 and MDA-231 human breast cancer cell lines.

For researchers working with cell lines that show low sensitivity to Camptothecin, Hydroxycamptothecin is not just a slightly better alternative but a necessary one to elicit a potent cytotoxic response.

Altered Solubility Profile Enabling Formulation in Non-Aqueous Polar Solvents

The C-10 hydroxyl group significantly alters the physicochemical properties of Hydroxycamptothecin compared to Camptothecin. While both have very poor aqueous solubility for the active lactone form (<10 µg/mL), the hydroxyl group of 10-HCPT can be ionized to a phenol anion.[12] This property has been exploited in formulations where adding an amine compound with a pKa ≥ 7.4 in a non-aqueous polar organic solvent increases the solubility of 10-HCPT while maintaining the active lactone ring.[12] For example, the intrinsic aqueous solubility of 10-HCPT lactone at 25 °C is approximately 1.81 µM, lower than that of CPT (3.44 µM) under comparable conditions, highlighting its distinct behavior and requiring different formulation strategies.[13]

Evidence DimensionIntrinsic aqueous solubility (lactone form) and formulation potential
Target Compound Data1.81 µM; enables specific non-aqueous amine-based formulations.
Comparator Or BaselineCamptothecin: 3.44 µM; different solubility profile and formulation approaches.
Quantified DifferenceApproximately 47% lower intrinsic aqueous solubility than Camptothecin, necessitating and enabling distinct formulation approaches.
ConditionsAqueous solution at 25°C; non-aqueous polar organic solvents with amine additives.

This unique solubility characteristic allows for specialized formulation strategies unavailable to Camptothecin, which is critical for developing delivery systems that enhance stability and bioavailability.

Process Development and Scale-Up for Topotecan Synthesis

As the direct and necessary precursor, Hydroxycamptothecin is the only logical choice for laboratories engaged in the synthesis of Topotecan. Its specific chemical structure is required for the key aminoalkylation step that defines Topotecan's final structure and biological activity.[12][13]

High-Potency Screening and Mechanistic Studies of Topoisomerase I Inhibition

Due to its >50-fold greater potency in stabilizing the topoisomerase I-DNA complex compared to Camptothecin, Hydroxycamptothecin is the preferred agent for studies requiring maximal target inhibition at low concentrations. This is particularly relevant for minimizing off-target effects in sensitive cellular assays or for high-throughput screening where compound conservation is critical.[3]

Development of Next-Generation Antibody-Drug Conjugates (ADCs)

The C-10 hydroxyl group serves as a key conjugation point for linkers used in creating advanced ADCs. Hydroxycamptothecin and its derivatives (like SN-38) are widely used as payloads. Its distinct hydrophobicity and reactivity profile, compared to Camptothecin, are critical considerations in designing stable and effective ADC constructs with specific drug-antibody ratios and release characteristics.[14]

Formulation Research for Poorly Soluble Camptothecin Analogs

Hydroxycamptothecin's unique solubility profile, particularly its potential for enhanced solubility in specific non-aqueous systems while preserving the active lactone form, makes it a key model compound for developing novel drug delivery systems. Researchers focused on overcoming the formulation challenges of the camptothecin class will find its properties distinct from the parent compound.[15]

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

364.10592162 Da

Monoisotopic Mass

364.10592162 Da

Heavy Atom Count

27

Appearance

Light yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9Z01632KRV

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311+H331 (50%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H340 (50%): May cause genetic defects [Danger Germ cell mutagenicity];
H350 (50%): May cause cancer [Danger Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

19685-09-7

Wikipedia

10-hydroxycamptothecin

Dates

Last modified: 08-15-2023
1: Liu M, Chen D, Wang C, Chen X, Wen Z, Cao Y, He H. Intracellular target delivery of 10-hydroxycamptothecin with solid lipid nanoparticles against multidrug resistance. J Drug Target. 2015 Mar 13:1-6. [Epub ahead of print] PubMed PMID: 25766079.
2: Bian Z, Yu Y, Quan C, Guan R, Jin Y, Wu J, Xu L, Chen F, Bai J, Sun W, Fu S. RPL13A as a reference gene for normalizing mRNA transcription of ovarian cancer cells with paclitaxel and 10-hydroxycamptothecin treatments. Mol Med Rep. 2015 Apr;11(4):3188-94. doi: 10.3892/mmr.2014.3108. Epub 2014 Dec 17. PubMed PMID: 25523336.
3: Tan H, Wang G, Li J, Meng G, Liu Z, Dong M, Li Y, Ju D, Zhang Q. Synthesis of novel 10-hydroxycamptothecin derivatives utilizing topotecan hydrochloride as ortho-quinonemethide precursor. Bioorg Med Chem. 2015 Jan 1;23(1):118-25. doi: 10.1016/j.bmc.2014.11.020. Epub 2014 Nov 20. PubMed PMID: 25481395.
4: Zhou M, Liu M, He X, Yu H, Wu D, Yao Y, Fan S, Zhang P, Shi W, Zhong B. Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs. Molecules. 2014 Nov 27;19(12):19718-31. doi: 10.3390/molecules191219718. PubMed PMID: 25438082.
5: Xu P, Chen DS, Xi J, Yao ZJ. Short Protecting Group-free Syntheses of Camptothecin and 10-Hydroxycamptothecin Using Cascade Methodologies. Chem Asian J. 2014 Nov 27. doi: 10.1002/asia.201403190. [Epub ahead of print] PubMed PMID: 25431030.
6: Lü Y, Yang LF, Dong N. [Studies on the effects of cucurbit (n = 7) uril on the physicohemical properties and anticancer activity of 10-hydroxycamptothecin]. Guang Pu Xue Yu Guang Pu Fen Xi. 2014 Jun;34(6):1610-4. Chinese. PubMed PMID: 25358173.
7: Yang FY, Zhang WP, Wang XY, Yang WC, Dang HW. [Pharmacokinetics of SN-38 in rats and tissue distribution of 7-ethyl-10-hydroxycamptothecin in mice after intravenous injection of irinotecan hydrochloride nanoparticles]. Yao Xue Xue Bao. 2014 Jul;49(7):1029-33. Chinese. PubMed PMID: 25233635.
8: Sepehri N, Rouhani H, Ghanbarpour AR, Gharghabi M, Tavassolian F, Amini M, Ostad SN, Ghahremani MH, Dinarvand R. Human serum albumin conjugates of 7-ethyl-10-hydroxycamptothecin (SN38) for cancer treatment. Biomed Res Int. 2014;2014:963507. doi: 10.1155/2014/963507. Epub 2014 May 7. PubMed PMID: 24895635; PubMed Central PMCID: PMC4033423.
9: Liu Y, Shao C, Fan B, Li S, Wang Y, Zheng J. A Simple HPLC Method with Fluorescence Detection for Simultaneous Determination of 10-methoxycamptothecin and its Metabolite 10-hydroxycamptothecin in Rat Liver Tissue. Drug Res (Stuttg). 2015 Mar;65(3):147-52. doi: 10.1055/s-0034-1374635. Epub 2014 Apr 29. PubMed PMID: 24782285.
10: Liu J, Liu J, Chu L, Zhang Y, Xu H, Kong D, Yang Z, Yang C, Ding D. Self-assembling peptide of D-amino acids boosts selectivity and antitumor efficacy of 10-hydroxycamptothecin. ACS Appl Mater Interfaces. 2014 Apr 23;6(8):5558-65. doi: 10.1021/am406007g. Epub 2014 Apr 2. PubMed PMID: 24660962.

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